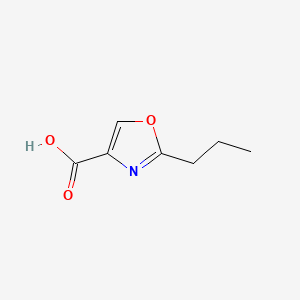
2-Propyloxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyloxazole-4-carboxylic Acid (CAS# 36190-03-1) is an 2-Propyloxazole derivative with potential bacteriostatic activity . It has a molecular weight of 155.15 and a molecular formula of C7H9NO3 .
Synthesis Analysis
The synthesis of this compound involves several steps starting from butyronitrile . The hydrazide and amide were obtained from ethyl 2-propyloxazole-4-carboxylate; the amide was then converted to the nitrile, from which the thioamide and amidoxime were obtained by the usual method .Molecular Structure Analysis
The molecular structure of this compound includes a 2-Propyloxazole derivative. The IUPAC name is 2-propyl-1,3-oxazole-4-carboxylic acid . The Canonical SMILES representation is CCCC1=NC(=CO1)C(=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 155.15 and a molecular formula of C7H9NO3 . Other properties such as LogP, Complexity, and Topological Polar Surface Area are also provided .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation : 2-Propyloxazole and its derivatives, including 2-Propyloxazole-4-carboxylic acid, are synthesized through multiple steps starting from butyronitrile. These compounds serve as precursors for further chemical modifications, like the formation of hydrazide and amide derivatives (Sycheva, Pavlova, & Shchukina, 1972).
Masked Forms of Activated Carboxylic Acids : Oxazoles, like 2-Propyloxazole, are used as masked forms of activated carboxylic acids. They readily form triamides upon reaction with singlet oxygen, useful in synthesizing macrolides, including recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).
Adsorption of Heavy Metals : this compound derivatives are used for adsorption of heavy metals like Pb(II) ions. The adsorption mechanism involves electrostatic interactions and chelation or coordination, making these compounds useful in environmental remediation (Yuan et al., 2017).
Polymer Synthesis : 2-Propyloxazole derivatives are used in the synthesis of thermotropic polyesters. These polyesters exhibit specific thermal and structural properties, making them valuable in material science (Kricheldorf & Thomsen, 1992).
Catalysis in Chemical Reactions : this compound derivatives act as catalysts or intermediates in various organic synthesis processes, including cross-coupling reactions of boronic acids with dihalo heterocycles (Houpis et al., 2010).
Synthesis of Benzoxazoles and Other Heterocycles : The compound is used in the microwave-assisted synthesis of 2-substituted benzoxazoles under metal and solvent-free conditions, demonstrating its utility in creating various heterocyclic compounds (Kumar et al., 2005).
Pharmaceutical Applications : 2-Propyloxazole derivatives are explored in the development of PPARgamma agonists with potential antidiabetic activity. These studies contribute to the design of new therapeutic agents for treating type 2 diabetes (Cobb et al., 1998).
Antimicrobial Agents : Novel 2-Propyloxazole-based 1,3,4-oxadiazoles are synthesized and evaluated for their antimicrobial properties against various bacterial strains, highlighting their potential in medicinal chemistry (Vodela et al., 2013).
Antioxidant and Anti-inflammatory Activities : Derivatives of this compound are evaluated for anti-inflammatory and antioxidant activities, indicating their potential use in pharmaceutical formulations (Paralapalli et al., 2014).
Safety and Hazards
The safety data sheet for 2-Propyloxazole-4-carboxylic acid indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
The future directions for 2-Propyloxazole-4-carboxylic acid could involve further exploration of its bacteriostatic activity and potential applications in medicinal chemistry . Additionally, the synthesis process could be optimized, and the compound could be investigated for other biological activities .
Propiedades
IUPAC Name |
2-propyl-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-3-6-8-5(4-11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDYCDRLDRQBBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the main focus of the research paper "Synthesis of 2-propyloxazole and 2-propyloxazole-4-carboxylic acid derivatives"?
A1: The research paper focuses on describing the synthesis methods for 2-propyloxazole and its derivative, this compound []. It does not delve into the characterization, applications, or biological activity of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/no-structure.png)

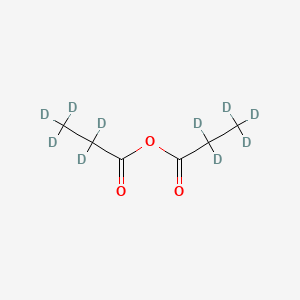

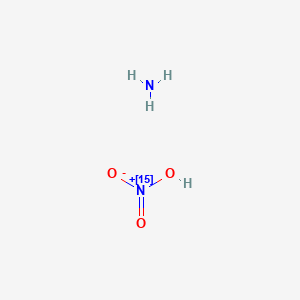
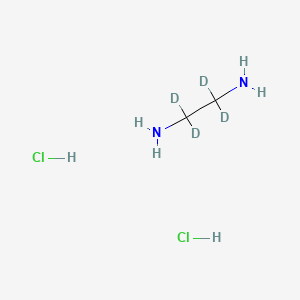

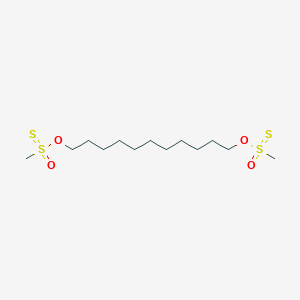
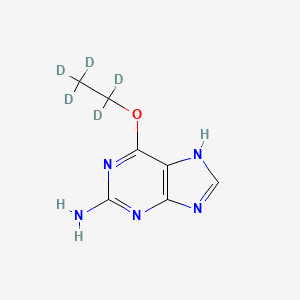
![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)
![(4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
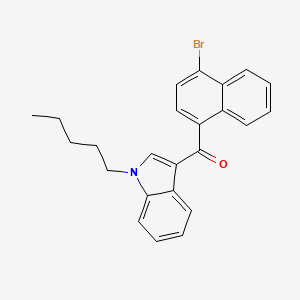
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)